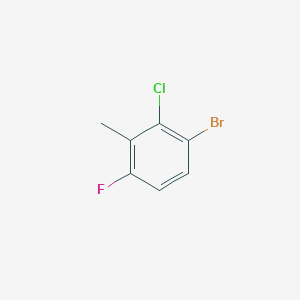

3-Bromo-2-chloro-6-fluorotoluene

CAS No.: 203302-92-5

Cat. No.: VC2002327

Molecular Formula: C7H5BrClF

Molecular Weight: 223.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203302-92-5 |

|---|---|

| Molecular Formula | C7H5BrClF |

| Molecular Weight | 223.47 g/mol |

| IUPAC Name | 1-bromo-2-chloro-4-fluoro-3-methylbenzene |

| Standard InChI | InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 |

| Standard InChI Key | VHQALVHKNXDJRY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1Cl)Br)F |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)F |

Introduction

Chemical Structure and Physical Properties

3-Bromo-2-chloro-6-fluorotoluene (CAS No. 203302-92-5) is an aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol . The IUPAC name for this compound is 1-bromo-2-chloro-4-fluoro-3-methylbenzene . Its structure features a benzene ring with a methyl group and three different halogen atoms: bromine at position 3, chlorine at position 2, and fluorine at position 6 .

Key Identifiers and Structural Representations

The compound can be represented through various notations that facilitate its identification in chemical databases:

| Parameter | Value |

|---|---|

| CAS Number | 203302-92-5 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol |

| InChI | InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 |

| InChI Key | VHQALVHKNXDJRY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)Br)F |

Physical and Chemical Properties

3-Bromo-2-chloro-6-fluorotoluene exists as a colorless to pale yellow liquid or solid with distinctive physical properties :

The compound's physical state is typically described as a liquid, though some sources indicate it may appear as a white solid under certain conditions . It requires storage in sealed, dry containers at room temperature to maintain stability .

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Several synthetic methodologies have been developed for preparing 3-Bromo-2-chloro-6-fluorotoluene. The primary approaches include:

Halogenation of Toluene Derivatives

Starting with appropriately substituted toluene derivatives, sequential halogenation can introduce bromine, chlorine, and fluorine atoms at the desired positions. The process typically uses halogenating agents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride.

| Reaction Type | Catalyst | Conditions | Yield | Product |

|---|---|---|---|---|

| Cyanation | Tetrakis(triphenylphosphine)palladium(0) | DMF, 120°C, 2h | 71% | 2-Chloro-4-fluoro-3-methylbenzonitrile |

| Microwave-assisted Cyanation | Tetrakis(triphenylphosphine)palladium(0) | DMF, 200°C, 2.5 min (microwave) | 42% | 2-Chloro-4-fluoro-3-methylbenzonitrile |

Industrial Production

Industrial production of 3-Bromo-2-chloro-6-fluorotoluene typically employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process generally includes purification steps like distillation and recrystallization.

Chemical Reactivity

The reactivity of 3-Bromo-2-chloro-6-fluorotoluene is largely governed by the electronic and steric effects of its halogen substituents, making it particularly valuable in organic synthesis.

Principal Reaction Types

Based on its structure and the presence of three different halogen atoms, 3-Bromo-2-chloro-6-fluorotoluene participates in several important reaction types:

Substitution Reactions

The halogen atoms can be selectively substituted with other functional groups using appropriate reagents. The reactivity order typically follows: bromine > chlorine > fluorine, allowing for selective transformations. Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone for halogen exchange reactions.

Oxidation Reactions

The methyl group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions

Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be employed to remove halogen atoms or convert them to other functional groups.

Reactivity Profile

The unique combination of halogens creates a distinct reactivity profile that can be leveraged in various synthetic transformations:

| Reaction Type | Description | Example Reagents | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Replacement of halogen by nucleophile | Sodium methoxide, Potassium tert-butoxide | Substituted toluene derivatives |

| Oxidation | Conversion of methyl group | Potassium permanganate, Chromium trioxide | Benzaldehyde or benzoic acid derivatives |

| Reduction | Removal of halogens | LiAlH₄, H₂/Pd-C | Dehalogenated toluene derivatives |

| Cross-coupling | C-C bond formation at bromine position | Boronic acids, organozinc reagents with Pd catalysts | Arylated or alkylated products |

Applications in Research and Industry

Synthetic Intermediate

3-Bromo-2-chloro-6-fluorotoluene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for versatile reactivity, particularly in nucleophilic aromatic substitution reactions and metal-catalyzed cross-couplings.

The presence of three different halogens provides opportunities for selective functionalization, making this compound valuable in building complex molecular architectures. For example, cyanation reactions using this compound have been documented to produce 2-Chloro-4-fluoro-3-methylbenzonitrile in good yields .

Agricultural and Material Science Applications

The compound's unique structure may also contribute to applications in:

-

Agrochemical development, where halogenated aromatics often serve as key structural elements

-

Material sciences, where the electronic properties of halogenated aromatics can influence material characteristics

Analytical Characterization

Spectroscopic Analysis

While comprehensive spectroscopic data specific to 3-Bromo-2-chloro-6-fluorotoluene is limited in the search results, several analytical techniques are critical for its characterization:

-

¹⁹F NMR Spectroscopy: Essential for identifying deshielded fluorine environments (δ ≈ -110 to -120 ppm for ortho-fluorine)

-

¹H NMR Spectroscopy: Would show characteristic signals for aromatic protons and the methyl group. The methyl group typically appears as a doublet due to coupling with the fluorine atom

-

GC-EI-MS: Shows fragment patterns with characteristic isotope distributions from bromine and chlorine

Crystallographic Analysis

For structural confirmation, single-crystal X-ray diffraction (SC-XRD) can be employed to:

-

Resolve positional disorder in halogen atoms

-

Compare bond lengths (C–Br: ~1.89 Å, C–Cl: ~1.74 Å) and angles (F–C–C–Br dihedral angle ~120°) against theoretical models

| Classification Parameter | Details |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Precautionary Statements | P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313 |

| Hazard Codes | Xi (Irritant), Xn (Harmful) |

| HS Code | 2903998090 |

Emergency Procedures

In case of exposure, the following emergency procedures are recommended :

Eye Contact

Wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye. Seek medical attention without delay if irritation persists .

Skin Contact

Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists .

Inhalation

Remove to fresh air. In severe cases or if symptoms persist, seek medical attention .

Ingestion

Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

Research Directions and Future Perspectives

Current research involving 3-Bromo-2-chloro-6-fluorotoluene focuses on several promising directions:

Methodological Research Questions

Researchers are investigating optimized methods for synthesizing and functionalizing 3-Bromo-2-chloro-6-fluorotoluene, including:

-

Improving halogen-directed coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) with boronic acid derivatives

-

Optimizing temperature (80–120°C) and catalyst systems (Pd(PPh₃)₄ or CuI) to minimize dehalogenation side reactions

-

Developing analytical methods to monitor reaction progress via GC-MS or HPLC

Electronic Effects and Reactivity

Understanding the electronic effects of adjacent halogens on reactivity is a key area of investigation:

-

The electron-withdrawing fluorine at C6 enhances electrophilicity at C3 (Br position), favoring oxidative addition in palladium-catalyzed couplings

-

The chlorine at C2 sterically hinders transmetallation steps, requiring bulky ligands (e.g., XPhos)

-

Comparative studies with compounds like 3-bromo-4-fluorotoluene show reduced coupling efficiency (yield drops by ~20%) due to altered halogen proximity effects

Computational Approaches

Computational chemistry is being employed to predict regioselectivity in further functionalization of this compound:

-

Calculation of Fukui indices using DFT at B3LYP/6-311+G(d,p) to identify electrophilic sites (C3-Br > C2-Cl)

-

Simulation of transition states for SNAr reactions at C6-F (activation energy ~25 kcal/mol)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume